4,4,5,5-Tetramethyl-2-(5-nitro-2-(phenylselanyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(5-nitro-2-(phenylselanyl)phenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with a nitro and a phenylselanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-nitro-2-(phenylselanyl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Phenylselanyl Group: The phenylselanyl group can be introduced through the reaction of a phenyl halide with a selenol compound under basic conditions.
Nitration: The phenylselanyl-substituted phenyl compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Dioxaborolane Ring: The final step involves the reaction of the nitrated phenylselanyl compound with a boronic acid derivative, such as pinacolborane, under anhydrous conditions to form the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-nitro-2-(phenylselanyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or other hydrogenation catalysts are commonly used for the reduction of the nitro group.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Amino-substituted phenylselanyl compounds.
Substitution: Biaryl compounds with various functional groups.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(5-nitro-2-(phenylselanyl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound can be used as a probe for studying biological processes involving selenium and boron.
Industry: Used in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-nitro-2-(phenylselanyl)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The phenylselanyl group can undergo redox reactions, contributing to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boronic ester structure but lacks the nitro and phenylselanyl groups.
4-Nitrophenylboronic Acid: Contains a nitro group but lacks the dioxaborolane ring and phenylselanyl group.
Phenylselanyl-Substituted Boronic Esters: Similar structure but may have different substituents on the phenyl ring.
Uniqueness
4,4,5,5-Tetramethyl-2-(5-nitro-2-(phenylselanyl)phenyl)-1,3,2-dioxaborolane is unique due to the combination of the nitro, phenylselanyl, and boronic ester groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-nitro-2-phenylselanylphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO4Se/c1-17(2)18(3,4)24-19(23-17)15-12-13(20(21)22)10-11-16(15)25-14-8-6-5-7-9-14/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFYSHKBAFPMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])[Se]C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO4Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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